molecular formula C14H10N2O2 B12009421 2-(3-nitrophenyl)-1H-indole CAS No. 6127-50-0

2-(3-nitrophenyl)-1H-indole

Cat. No.: B12009421
CAS No.: 6127-50-0
M. Wt: 238.24 g/mol
InChI Key: MUIKTPZMBVNQFQ-UHFFFAOYSA-N
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Description

2-(3-nitrophenyl)-1H-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound features a nitrophenyl group attached to the second position of the indole ring. Indoles are significant in various fields due to their presence in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-nitrophenyl)-1H-indole typically involves the reaction of 3-nitrobenzaldehyde with indole in the presence of a catalyst. One common method is the Fischer indole synthesis, where the reaction is carried out under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the indole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-nitrophenyl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form nitroso or nitro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated indole derivatives.

Scientific Research Applications

2-(3-nitrophenyl)-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-nitrophenyl)-1H-indole involves its interaction with specific molecular targets. The nitrophenyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The indole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-nitrophenyl)-1H-indole: Similar structure but with the nitro group at the 4-position.

    2-(2-nitrophenyl)-1H-indole: Nitro group at the 2-position.

    3-(3-nitrophenyl)-1H-indole: Nitro group attached to the 3-position of the indole ring.

Uniqueness

2-(3-nitrophenyl)-1H-indole is unique due to the specific positioning of the nitro group, which influences its chemical reactivity and biological activity. The position of the nitro group can affect the compound’s electronic properties, making it distinct from other nitrophenyl indole derivatives.

Properties

CAS No.

6127-50-0

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

IUPAC Name

2-(3-nitrophenyl)-1H-indole

InChI

InChI=1S/C14H10N2O2/c17-16(18)12-6-3-5-10(8-12)14-9-11-4-1-2-7-13(11)15-14/h1-9,15H

InChI Key

MUIKTPZMBVNQFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C3=CC(=CC=C3)[N+](=O)[O-]

solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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